molecular formula C13H24N2O6 B3164133 (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid CAS No. 88971-40-8

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3164133
CAS No.: 88971-40-8
M. Wt: 304.34 g/mol
InChI Key: UDZLUXXCXDIIOK-QMMMGPOBSA-N
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Description

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, often abbreviated as Boc-Dap(Boc)-OH, is a protected derivative of L-2,3-diaminopropionic acid. This compound is a critical building block in organic synthesis and pharmaceutical research, specifically in the solid-phase and solution-phase synthesis of complex peptides. Its molecular formula is C13H24N2O6, with a molecular weight of 304.34 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . The molecule features two tert-butoxycarbonyl (Boc) protecting groups, which effectively shield the two amino functionalities of the parent diaminopropionic acid. This protection is essential for preventing unwanted side reactions during peptide coupling sequences, allowing for the selective deprotection and sequential assembly of peptide chains. The carboxylic acid group remains available for activation and coupling, making this reagent a versatile precursor for incorporating a diamino acid residue into a target molecule. Its primary research value lies in the synthesis of peptides that require selective modification or branching at the diamino acid position, which is valuable in creating constrained structures or linking payloads in bioconjugates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZLUXXCXDIIOK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

It’s known that the compound can affect some neuroreceptor systems as highly selective allosteric modulators. This suggests that it may have a significant impact on cellular signaling processes.

Biological Activity

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-β-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C₈H₁₆N₂O₄
  • CAS Number : 88971-40-8
  • Molecular Weight : 188.22 g/mol
  • Appearance : White to off-white solid

1. Antitumor Activity

Research indicates that (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid exhibits potential antitumor properties. It has been studied for its ability to inhibit certain cancer cell lines by affecting amino acid transport mechanisms crucial for tumor growth.

  • Mechanism of Action : The compound acts as an inhibitor of the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. By blocking LAT1, the compound restricts the supply of essential amino acids like leucine, which are vital for cancer cell proliferation .

2. Neuroprotective Effects

There is emerging evidence that (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid may have neuroprotective effects. In vitro studies suggest that it can modulate neuronal signaling pathways, potentially offering protection against neurodegenerative diseases.

  • Case Study : A study demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate cytokine production and reduce inflammation in various experimental models.

  • Research Findings : In a recent study, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid was shown to decrease levels of pro-inflammatory cytokines in macrophage cultures .

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionReference
AntitumorInhibition of LAT1 transporter
NeuroprotectionModulation of neuronal signaling
Anti-inflammatoryReduction of pro-inflammatory cytokines

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of the compound in a model of oxidative stress. The results highlighted its potential to enhance cell survival rates and reduce apoptosis in neuronal cells exposed to harmful agents.

Scientific Research Applications

Chemical Properties and Structure

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is characterized by two tert-butoxycarbonyl (Boc) protecting groups attached to the amino functionalities of a propanoic acid derivative. The compound has the molecular formula C13H24N2O6C_{13}H_{24}N_{2}O_{6} and a molecular weight of 288.34 g/mol. Its structure allows for stability during chemical reactions while providing functional groups that can be further modified.

Peptide Synthesis

One of the primary applications of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is in peptide synthesis. The Boc group serves as a protective group for the amino functionalities, enabling the formation of peptide bonds without interference from the amine groups. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form peptides.

Protein Structure Studies

The compound is also utilized in studies related to protein structure and function. By incorporating this Boc-protected amino acid into peptides, researchers can investigate folding patterns, stability, and interactions with other biomolecules. Such studies are crucial for understanding enzyme mechanisms and designing enzyme inhibitors.

Pharmaceutical Development

In medicinal chemistry, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid serves as a building block for synthesizing pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and metabolic disorders.

Fine Chemicals Production

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid with structurally related Boc-protected amino acids:

Compound Name Boc Groups Substituents Stereochemistry Key Applications Toxicity Profile
(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid (Target) 2 None (propanoic acid backbone) (S) Peptide synthesis, enzyme inhibitors, drug intermediates Not explicitly reported; Boc groups likely reduce reactivity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 1 4-Iodophenyl (S) Anticancer agents (Type L inhibitors) Not specified
Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride 1 Methyl ester Not specified pH-sensitive peptide delivery systems Data not provided
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid 1 Thiophen-2-yl (S) Laboratory chemicals, material science Acute toxicity (oral, dermal)
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 1 3-Methylpentanoic acid chain (2R,3S) Research intermediates Not explicitly reported

Key Findings and Implications

Boc Protection Level: The dual Boc groups in the target compound provide superior amine protection compared to mono-Boc analogs (e.g., ). This enhances stability in acidic environments but may reduce solubility due to increased hydrophobicity. Mono-Boc derivatives, such as the methyl ester in , are more prone to hydrolysis but are advantageous for pH-sensitive applications (e.g., endosomal escape in drug delivery).

Stereochemical Influence :

  • The (S)-configuration in the target compound and its iodophenyl analog is crucial for biological activity. For example, (S)-isomers in yielded Type L inhibitors, while (R)-isomers produced Type D inhibitors, highlighting enantioselectivity in drug design.

However, these groups may elevate toxicity, as seen in the thiophene derivative’s acute toxicity profile .

Boc protection generally mitigates reactivity, suggesting a safer profile for the target molecule .

Q & A

Q. What are the optimal synthetic routes for (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, and what reagents are critical for Boc protection?

The synthesis typically begins with (S)-2,3-diaminopropanoic acid, where tert-butoxycarbonyl (Boc) groups are introduced using Boc-Cl in the presence of a base like triethylamine (TEA) . A two-step procedure involves:

  • Step 1 : Protection of both amino groups with Boc-Cl in acetonitrile under basic conditions (20 minutes, room temperature).
  • Step 2 : Esterification or acid formation, depending on the target derivative. Yields (~88%) are achieved by controlling stoichiometry and reaction time . Key reagents include Boc-Cl, TEA, and anhydrous solvents to prevent hydrolysis.

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

  • NMR Spectroscopy : Distinct chemical shifts for Boc groups (δ ~1.4 ppm for tert-butyl) and α/β protons (δ 3.5–4.5 ppm) confirm regiochemistry .
  • HPLC with Chiral Columns : Daicel Chiralpak IG columns with hexane/iPrOH mobile phases (0.1% TFA) resolve enantiomers, ensuring >98% purity .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.33 for C₁₃H₂₃NO₅) validate molecular weight .

Q. How should this compound be stored to maintain stability, and what conditions accelerate degradation?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to strong acids/bases, which hydrolyze Boc groups, or prolonged room-temperature storage (>48 hours), leading to partial deprotection .

Q. What role does this compound play in peptide synthesis?

It serves as a dual Boc-protected intermediate for introducing diamino acid residues into peptides. For example, it enables β-NH₂ group retention in Dap-containing peptides, critical for pH-sensitive drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc deprotection efficiency across different synthesis protocols?

Deprotection efficiency varies with acid strength (TFA vs. HCl) and reaction time. For example:

  • TFA (20% in DCM) : Complete deprotection in 30 minutes at 0°C, ideal for acid-sensitive peptides .
  • HCl (4M in dioxane) : Requires 2 hours at RT but minimizes side reactions in hydrophobic backbones . Optimize based on downstream applications (e.g., peptide solubility, functional group compatibility).

Q. What experimental strategies are used to study this compound’s interactions with enzymes like proteases or kinases?

  • Fluorescence-Based Assays : Monitor quenching of tryptophan residues in enzyme active sites upon binding .
  • X-ray Crystallography : Resolve binding modes using co-crystallized enzyme-inhibitor complexes (e.g., with serine proteases) .
  • Kinetic Studies : Measure IC₅₀ values under varying pH (5.0–7.4) to assess pH-dependent inhibition .

Q. How is this compound applied in designing anticancer agents or prodrugs?

Derivatives like (S)-2,3-Bis-Boc-amino propanoate are coupled to iodophenyl groups for targeted kinase inhibition. For example:

  • CW1–CW10 Inhibitors : Synthesized via Suzuki-Miyaura cross-coupling, showing IC₅₀ < 100 nM against EGFR mutants .
  • Prodrug Activation : Esterase-mediated hydrolysis in tumors releases active drugs, reducing systemic toxicity .

Q. What computational methods predict the pharmacokinetic behavior of Boc-protected derivatives?

  • LogP Calculations : iLOGP (1.81) and XLOGP3 (1.11) predict moderate hydrophobicity, favoring blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Model interactions with P-glycoprotein to assess efflux risks .
  • ADMET Predictions : Tools like SwissADME evaluate CYP450 inhibition (low risk) and plasma protein binding (>90%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid
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(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

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